molecular formula C9H12ClFN2 B2834964 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride CAS No. 2306261-89-0

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride

Cat. No.: B2834964
CAS No.: 2306261-89-0
M. Wt: 202.66
InChI Key: IPPPVOZHCULJJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is a research chemical with the molecular formula C9H12ClFN2 and a molecular weight of 202.66 g/mol . It is primarily used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction mixture is allowed to reflux for several hours to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydroquinoline derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can be further functionalized for specific research applications .

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is used in a variety of scientific research fields, including:

Mechanism of Action

The exact mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through binding interactions. These interactions can modulate biological pathways and result in various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5,6,7,8-Tetrahydroquinolin-8-amine
  • 1,2,3,4-Tetrahydroquinoline
  • 8-Aminoquinoline

Uniqueness

5-Fluoro-1,2,3,4-tetrahydroquinolin-8-amine hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to non-fluorinated analogs. This fluorine substitution can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets .

Properties

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroquinolin-8-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.ClH/c10-7-3-4-8(11)9-6(7)2-1-5-12-9;/h3-4,12H,1-2,5,11H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPPVOZHCULJJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2NC1)N)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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